molecular formula C18H12ClN3O2 B12636357 3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile CAS No. 921625-90-3

3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile

Katalognummer: B12636357
CAS-Nummer: 921625-90-3
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: BIMGFOTYJWWXAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile is an organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for coupling reactions). The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-({3-[(2-Chloropyrimidin-4-yl)oxy]phenoxy}methyl)benzonitrile include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

921625-90-3

Molekularformel

C18H12ClN3O2

Molekulargewicht

337.8 g/mol

IUPAC-Name

3-[[3-(2-chloropyrimidin-4-yl)oxyphenoxy]methyl]benzonitrile

InChI

InChI=1S/C18H12ClN3O2/c19-18-21-8-7-17(22-18)24-16-6-2-5-15(10-16)23-12-14-4-1-3-13(9-14)11-20/h1-10H,12H2

InChI-Schlüssel

BIMGFOTYJWWXAV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C#N)COC2=CC(=CC=C2)OC3=NC(=NC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.